molecular formula C12H15N B1596529 Pentamethylbenzonitrile CAS No. 5144-10-5

Pentamethylbenzonitrile

Cat. No.: B1596529
CAS No.: 5144-10-5
M. Wt: 173.25 g/mol
InChI Key: NCDPYDGGUAKABA-UHFFFAOYSA-N
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Description

Pentamethylbenzonitrile is an organic compound with the molecular formula C12H15N . It is a derivative of benzonitrile, where five hydrogen atoms on the benzene ring are replaced by methyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Chemical Reactions Analysis

Pentamethylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pentamethylbenzoic acid.

    Reduction: Reduction reactions can convert it into pentamethylbenzylamine.

    Substitution: It can participate in substitution reactions, where the nitrile group can be replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentamethylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It serves as a model compound in studies of enzyme-catalyzed reactions.

    Medicine: Research is ongoing into its potential use in drug development.

    Industry: It is used in the production of advanced coatings and polymers.

Mechanism of Action

The mechanism of action of pentamethylbenzonitrile involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, facilitating the transformation of other molecules. The pathways involved in these reactions depend on the specific metal ions and reaction conditions used .

Comparison with Similar Compounds

Pentamethylbenzonitrile is similar to other nitrile compounds like benzonitrile and trimethylbenzonitrile. its unique structure, with five methyl groups, gives it distinct chemical properties. For example, it is more stable and less reactive than benzonitrile, making it suitable for use in more demanding chemical processes .

Similar compounds include:

    Benzonitrile: C6H5CN

    Trimethylbenzonitrile: C9H9CN

These compounds share the nitrile functional group but differ in the number and position of methyl groups on the benzene ring.

Properties

IUPAC Name

2,3,4,5,6-pentamethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDPYDGGUAKABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199414
Record name Pentamethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5144-10-5
Record name 2,3,4,5,6-Pentamethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5144-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentamethylbenzonitrile
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Record name Pentamethylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentamethylbenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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